molecular formula C11H15N3O B14125948 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol CAS No. 89143-40-8

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol

Cat. No.: B14125948
CAS No.: 89143-40-8
M. Wt: 205.26 g/mol
InChI Key: JEJFQCNPCLJATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is a heterocyclic compound that features a tetrahydropyrimidine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol typically involves multi-step organic reactions. One common approach might include the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. Catalysts and solvents are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the imino group to a nitro group.

    Reduction: The compound could be reduced to form different derivatives.

    Substitution: Functional groups on the tetrahydropyrimidine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the imino group.

    6-Imino-3-phenyltetrahydropyrimidin-1(2H)-ol: Lacks the methyl group.

    6-Imino-2-methyl-3-tetrahydropyrimidin-1(2H)-ol: Lacks the phenyl group.

Uniqueness

6-Imino-2-methyl-3-phenyltetrahydropyrimidin-1(2H)-ol is unique due to the presence of all three functional groups (imino, methyl, and phenyl) on the tetrahydropyrimidine ring, which could confer distinct chemical and biological properties.

Properties

CAS No.

89143-40-8

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-hydroxy-2-methyl-1-phenyl-1,3-diazinan-4-imine

InChI

InChI=1S/C11H15N3O/c1-9-13(8-7-11(12)14(9)15)10-5-3-2-4-6-10/h2-6,9,12,15H,7-8H2,1H3

InChI Key

JEJFQCNPCLJATJ-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCC(=N)N1O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.